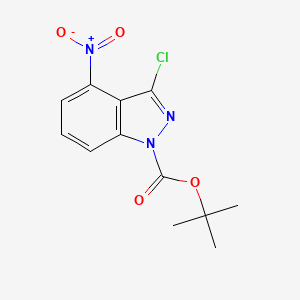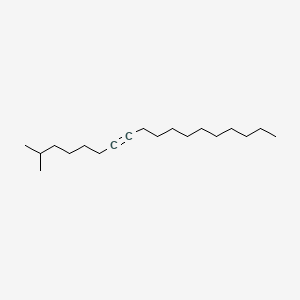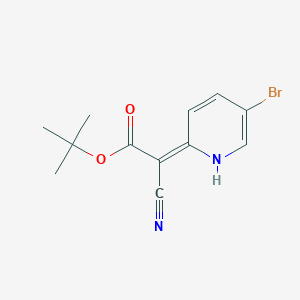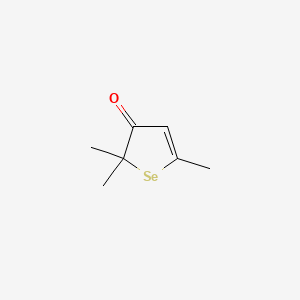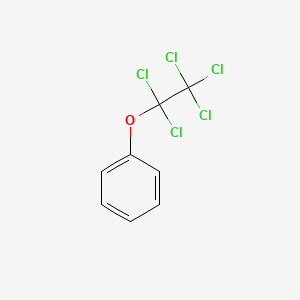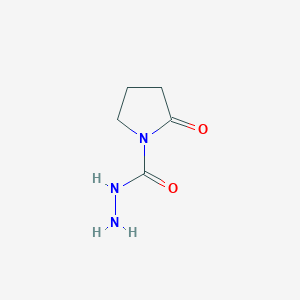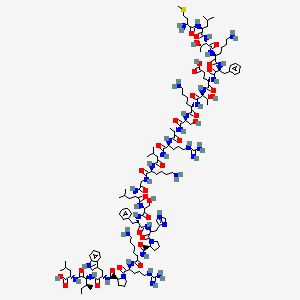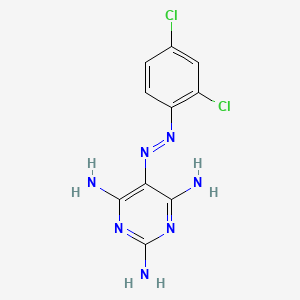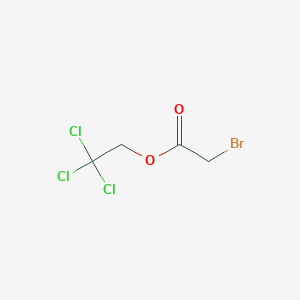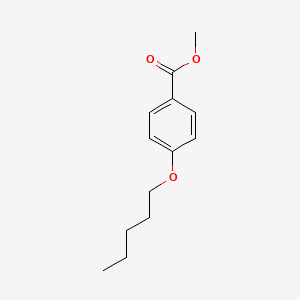![molecular formula C13H20NO2+ B13815481 [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is a chemical compound with the molecular formula C13H20NO2 It is known for its unique structure, which includes an acetyloxymethyl group attached to a phenyl ring, and a trimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium typically involves the reaction of [2-(Acetyloxymethyl)phenyl]methyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is [2-(Carboxymethyl)phenyl]methyl-trimethylazanium.
Reduction: The major product is [2-(Hydroxymethyl)phenyl]methyl-trimethylazanium.
Substitution: The major products depend on the nucleophile used, such as [2-(Methoxymethyl)phenyl]methyl-trimethylazanium when sodium methoxide is used.
Scientific Research Applications
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The acetyloxymethyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- [2-(Acetyloxymethyl)phenyl]methyl-dimethylazanium
Uniqueness
[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H20NO2+ |
|---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)phenyl]methyl-trimethylazanium |
InChI |
InChI=1S/C13H20NO2/c1-11(15)16-10-13-8-6-5-7-12(13)9-14(2,3)4/h5-8H,9-10H2,1-4H3/q+1 |
InChI Key |
UBZYVWVVDOZXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


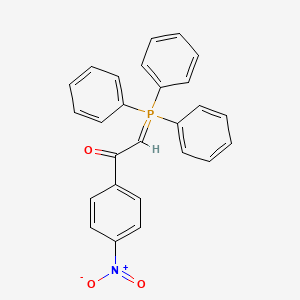
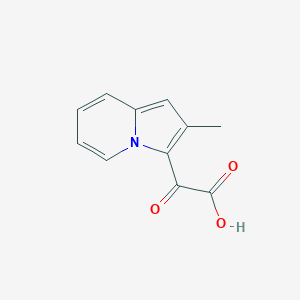
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
